9-Vinylcarbazole
Overview
Description
Synthesis Analysis
The synthesis of 9-Vinylcarbazole and its derivatives involves various chemical strategies, including the palladium-catalyzed aza-Wacker reaction of N-H carbazoles with styrenes to achieve N-vinylcarbazoles, indicating the diversity of synthetic routes available for its production (Takeda, Hirano, Satoh, & Miura, 2013). Additionally, synthesis via dehydrogenative coupling under palladium catalysis demonstrates the compound's versatility and adaptability in chemical synthesis.
Molecular Structure Analysis
The molecular structure of 9-Vinylcarbazole derivatives, such as those halogenated at the 4-position, exhibits significant van der Waals forces, with weak C-H...X interactions playing roles in crystal packing. These structures show large twist angles between the carbazole and benzene planes, revealing the compound's complex geometry and the impact of substituents on its structural orientation (Kubicki, Prukała, & Marciniec, 2007).
Chemical Reactions and Properties
9-Vinylcarbazole undergoes various chemical reactions, including bromination and electropolymerization. Its reactivity with bromine leads to the formation of bromocarbazole derivatives, highlighting its utility in further chemical modifications (Pielichowski & Kyziol, 1974). The compound's ability to form polymers through electropolymerization on carbon fiber microelectrodes further demonstrates its significant role in creating novel materials with unique properties (Ates & Uludağ, 2010).
Physical Properties Analysis
The physical properties of 9-Vinylcarbazole, such as its crystallinity and basicity, can be attributed to its molecular structure. The presence of a large planar aromatic amine and the electron-rich double bond due to nitrogen's electron-donating effect make it a unique compound with distinct physical characteristics that are beneficial in various applications, especially in materials science (Rooney, 1989).
Chemical Properties Analysis
Investigations into the chemical properties of 9-Vinylcarbazole reveal its potential in the field of optoelectronics and polymer chemistry. Its copolymerization with organosilicon vinyl monomers demonstrates the versatility of 9-Vinylcarbazole in forming copolymers with enhanced photosensitivity and mechanical properties, making it a valuable component in the development of materials for information recording (Gaintseva et al., 1991).
Scientific Research Applications
Application 1: Conductive Polymer Production
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 9-Vinylcarbazole is used as a monomer in the production of poly(vinylcarbazole), a conductive polymer . The conductivity of this polymer is photon-dependent .
- Methods of Application : The synthetic routes used for the development of carbazole-based polymers have been summarized, reviewing the main synthetic methodologies, namely chemical and electrochemical polymerization .
- Results or Outcomes : The increasing demand for conductive polymers for several applications such as light emitting diodes (OLEDs), capacitors or memory devices, among others, has renewed the interest in carbazole-based materials .
Application 2: Photoreceptors in Photocopiers
- Scientific Field : Optoelectronics .
- Summary of the Application : 9-Vinylcarbazole is also used in the photoreceptors of photocopiers .
Application 3: Biosensors
- Scientific Field : Biochemistry .
- Summary of the Application : Carbazole derivatives and their polymers are suitable for use in biosensors .
Application 4: Corrosion Inhibition
- Scientific Field : Materials Science .
- Summary of the Application : Carbazole derivatives and their polymers are used for corrosion inhibition .
Application 5: Photovoltaics
- Scientific Field : Solar Energy .
- Summary of the Application : Carbazole derivatives and their polymers are used in photovoltaics .
Application 6: Electroluminescent Devices
- Scientific Field : Optoelectronics .
- Summary of the Application : Carbazole derivatives and their polymers are used in electroluminescent devices .
Application 7: Field-Effect Transistors
- Scientific Field : Electronics .
- Summary of the Application : Carbazole derivatives and their polymers are used in field-effect transistors .
Application 8: Supercapacitors
- Scientific Field : Energy Storage .
- Summary of the Application : Carbazole derivatives and their polymers are used in supercapacitors .
Application 9: Rechargeable Batteries
Safety And Hazards
Future Directions
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
properties
IUPAC Name |
9-ethenylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFHAJHLJHVUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-59-8 | |
Record name | Poly(N-vinylcarbazole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4022155 | |
Record name | N-Vinylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Vinylcarbazole | |
CAS RN |
1484-13-5 | |
Record name | N-Vinylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Vinylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Vinylcarbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 9-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Vinylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-vinylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-VINYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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